what are the properties of O-Amino-glycerol
what are the properties of O-Amino-glycerol
An In-depth Technical Guide to the Properties and Applications of Aminoglycerols
Introduction: Defining "O-Amino-glycerol"
The term "O-Amino-glycerol" is not a standard systematic name in chemical nomenclature and can be ambiguous. Structurally, it could imply an unstable O-substituted hydroxylamine derivative of glycerol. However, in the context of research and industrial chemistry, this term is most commonly interpreted as a misnomer for aminoglycerol or aminopropanediol , where one of the hydroxyl (-OH) groups of the glycerol backbone is replaced by an amino (-NH₂) group.
These compounds are foundational building blocks in organic synthesis, possessing the unique bifunctionality of both an alcohol and an amine. This guide will focus on the two most significant isomers, clarifying their properties, synthesis, and applications for researchers, scientists, and drug development professionals.
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3-Amino-1,2-propanediol (Isoserinol): The most common and industrially significant isomer, widely used as a key intermediate in pharmaceuticals.
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2-Amino-1,3-propanediol (Serinol): Another critical isomer with distinct applications, particularly in the synthesis of contrast media.
This document provides a detailed exploration of the physicochemical properties, synthesis methodologies, and diverse applications of these vital chemical intermediates.
Chemical Identity and Physicochemical Properties
Aminoglycerols are structurally derived from glycerol (Propane-1,2,3-triol), a simple polyol.[1][2] The substitution of a hydroxyl group with an amino group imparts basicity and a new site for nucleophilic reactions, significantly expanding its synthetic utility.
Caption: Isomers of Aminoglycerol relative to the Glycerol backbone.
The physical properties of these isomers are critical for their handling and application in synthesis. Both are viscous, hygroscopic liquids or low-melting solids that are highly soluble in water.[3]
| Property | 3-Amino-1,2-propanediol | 2-Amino-1,3-propanediol | Reference |
| Synonyms | Isoserinol, 1-Amino-2,3-propanediol | Serinol | [4][5] |
| CAS Number | 616-30-8 | 534-03-2 | [4][5] |
| Molecular Formula | C₃H₉NO₂ | C₃H₉NO₂ | [4][6] |
| Molecular Weight | 91.11 g/mol | 91.11 g/mol | [4][6] |
| Appearance | Clear, colorless to pale yellow viscous liquid; may solidify | White solid or powder | [3][4] |
| Melting Point | 55-57 °C | 52-56 °C | [3] |
| Boiling Point | 264-265 °C (at 739 mm Hg) | 115-116 °C (at 1 mm Hg) | [3] |
| Density | 1.175 g/mL (at 25 °C) | ~1.1 g/cm³ | [3] |
| Solubility | Soluble in water (>1000 g/L) and alcohols | Soluble in water | [3][4] |
| pKa | 12.11 (Predicted) | Not available | [3] |
| pH | 11 (100 g/L solution in H₂O at 20°C) | Not available | [3] |
Synthesis and Manufacturing
The industrial production of aminoglycerols is well-established, with methodologies optimized for yield, purity, and scalability. The choice of synthetic route depends on the desired isomer and available starting materials.
Synthesis of 3-Amino-1,2-propanediol (Isoserinol)
The most prevalent industrial method is the ammonolysis of a C3 electrophile . This involves a nucleophilic substitution reaction where ammonia acts as the nucleophile.[7]
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From 3-Chloro-1,2-propanediol (CPD): The reaction of CPD with aqueous ammonia under elevated temperature and pressure is a common route.[4][8] An excess molar ratio of ammonia to CPD (e.g., 15:1) is critical.[8]
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Causality: Using a large excess of ammonia shifts the reaction equilibrium towards the formation of the primary amine and statistically minimizes the formation of secondary and tertiary amine byproducts, which are difficult to separate from the final product.
-
-
From Epichlorohydrin: A more direct route starts with epichlorohydrin, which reacts with ammonia to open the epoxide ring, followed by hydrolysis.[9][10] This process often involves catalysts to improve selectivity and reaction rates.[9][10]
Following the reaction, a series of purification steps, including distillation, centrifugation, and rectification, are employed to remove unreacted starting materials, salts, and byproducts to achieve the high purity (>99%) required for pharmaceutical applications.[8][9]
Caption: Industrial synthesis and purification workflow for 3-Amino-1,2-propanediol.
Synthesis of 2-Amino-1,3-propanediol (Serinol)
Serinol is often prepared via different pathways, including:
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Reductive Amination: A common laboratory and industrial route involves the reductive amination of 1,3-dihydroxyacetone.[11] This process first forms an imine intermediate with ammonia, which is then reduced to the amine using a catalyst and a hydrogen source.[11]
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Reduction of Amino Acids: Serinol can also be synthesized through the reduction of serine or its ester derivatives, though this is typically a more expensive route reserved for specific applications like chiral synthesis.
Applications in Research and Drug Development
The bifunctional nature of aminoglycerols makes them exceptionally valuable as intermediates and building blocks across various industries.
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Pharmaceutical Intermediates: This is the most significant application area. Aminoglycerols are indispensable for the synthesis of non-ionic X-ray contrast agents, which are complex molecules used to enhance the visibility of internal body structures during medical imaging.[7]
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Chiral Building Blocks: The stereocenters in aminoglycerols make them valuable starting materials in asymmetric synthesis, allowing for the creation of enantiomerically pure pharmaceuticals such as beta-blockers.[12]
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Cosmetics and Personal Care: Due to their hygroscopic nature and low odor, they are used as humectants to retain moisture in skincare products and as neutralizing agents to adjust the pH of formulations.[12][13]
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Industrial Applications: Their properties are leveraged in diverse industrial settings. They serve as corrosion inhibitors for metal treatment, starting materials for biodegradable polymers, and components in the production of emulsifiers and water-soluble cationic flocculants for water treatment.[5][12][13]
Experimental Protocols
Working with aminoglycerols requires adherence to specific laboratory procedures for synthesis and analysis to ensure safety, purity, and reproducibility.
Protocol: Lab-Scale Synthesis of 3-Amino-1,2-propanediol
This protocol is based on the ammonolysis of 3-chloro-1,2-propanediol and is intended for execution by trained professionals in a controlled laboratory environment.[7][8]
Materials:
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3-Chloro-1,2-propanediol (CPD)
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Ammonium hydroxide (28-30% aqueous solution)
-
Pressurized reaction vessel (autoclave) with stirring and temperature control
-
Rotary evaporator
-
Vacuum distillation apparatus
Methodology:
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Reactor Charging: In a fume hood, charge the pressurized reaction vessel with 3-chloro-1,2-propanediol and an aqueous ammonium hydroxide solution. A molar ratio of at least 15:1 (ammonia:CPD) is recommended to maximize the yield of the primary amine.[8]
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Reaction: Seal the reactor. Heat the mixture to 50-60°C with vigorous stirring.[8] Maintain the temperature for 4-6 hours. The internal pressure will rise; monitor it closely to ensure it remains within the vessel's safety limits.
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Rationale: Heating increases the reaction rate. The sealed vessel maintains the concentration of volatile ammonia in the solution, driving the reaction forward.
-
-
Cooling and Depressurization: Cool the reactor to room temperature. Slowly and carefully vent the excess ammonia pressure in a fume hood or via a scrubbing system.
-
Ammonia Removal: Transfer the crude reaction mixture to a round-bottom flask. Remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
Purification (Vacuum Distillation): The resulting viscous liquid, containing the product and ammonium chloride salt, is subjected to vacuum distillation. The high boiling point of 3-amino-1,2-propanediol necessitates a high vacuum to prevent thermal degradation.
-
Self-Validation: Collect fractions at the expected boiling point (e.g., ~130°C at 5 mmHg) and analyze each for purity.[12]
-
-
Characterization: Confirm the identity and purity of the final product using the methods described below. A typical yield under optimized conditions is around 90%.[8]
Protocol: Quality Control and Characterization
Ensuring the purity of aminoglycerols is paramount, especially for pharmaceutical applications. A multi-pronged analytical approach is required.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Automatic Titrator or standard titration equipment
-
NMR and IR Spectrometers
Methodologies:
-
Assay by Titration: Accurately weigh a sample of the final product and dissolve it in deionized water. Titrate with a standardized acid solution (e.g., 0.1 M HCl) to a potentiometric endpoint. The consumption of acid corresponds to the amount of the basic amine present, allowing for a quantitative purity assessment (typically ~99% w/w).[4]
-
Impurity Profile by Gas Chromatography (GC): Use a suitable capillary column (e.g., polar-phase) to separate the main component from potential impurities.[4]
-
Common Impurities: Glycerol, unreacted CPD, the isomeric 2-amino-1,3-propanediol, and secondary amines.[4]
-
Validation: The area percentage of the main peak in the chromatogram provides a direct measure of purity and quantifies residual impurities. A typical specification for methanol, a common process solvent, is <100 ppm.[4]
-
-
Structural Confirmation:
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups: broad O-H and N-H stretching bands (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide an unambiguous structural confirmation by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[8]
-
Safety, Handling, and Storage
Aminoglycerols are corrosive and require careful handling using appropriate personal protective equipment (PPE).
-
Hazards: GHS classifications indicate that 3-amino-1,2-propanediol causes severe skin burns and serious eye damage (H314, H318).[14] It is also irritating to the respiratory system.[15]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.[16]
-
Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[16] Ensure an eyewash station and safety shower are immediately accessible.[16] Avoid contact with incompatible materials such as strong oxidizing agents.[16]
-
Storage: 3-Amino-1,2-propanediol is hygroscopic.[3] Store in a tightly sealed container in a cool, dry place, typically below 30-40°C, to prevent water absorption and degradation.[3][4] When stored correctly, it is stable for at least 12 months.[4] Due to its high viscosity, heating may be required to discharge the material from drums.[4]
Conclusion
While the term "O-Amino-glycerol" lacks formal chemical standing, the underlying compounds it represents—aminopropanediols—are of immense scientific and industrial importance. As versatile, bifunctional molecules, 3-amino-1,2-propanediol and 2-amino-1,3-propanediol serve as critical intermediates in the synthesis of life-saving pharmaceuticals, particularly medical contrast agents. Their unique combination of hydroxyl and amino functionalities also secures their role in cosmetics, materials science, and various industrial processes. A thorough understanding of their physicochemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for any researcher or developer aiming to leverage these powerful chemical building blocks.
References
-
Glycerol: A Review on Properties, Industrial and Pharmaceutical Applications. ResearchGate. [Link]
-
3-Amino-1,2-propanediol (Isoserinol). Seema Finechem Industry LLP. [Link]
-
3-AMINO-1,2- PROPANEDIOL (APD) Technical Bulletin. Borregaard. [Link]
- Preparation method of 3-amino-1,2-propanediol (CN104610074A).
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]
-
Preparation method of 3-amino-1,2-propanediol (CN104610074). WIPO Patentscope. [Link]
-
Aminoglycerol. PubChem, National Institutes of Health. [Link]
- Process for production of 2-amino-1,3-propanediol (US5998669A).
-
3-Amino-1,2-propanediol. PubChem, National Institutes of Health. [Link]
-
Amino acids and its pharmaceutical applications: A mini review. PubMed, National Institutes of Health. [Link]
-
Safety Data Sheet: Glycerol. Chemos GmbH & Co.KG. [Link]
-
3-aminopropane diol, 616-30-8. The Good Scents Company. [Link]
-
Isoserinol. ChemBK. [Link]
-
Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing. [Link]
-
Iso Serinol CAS No. 616-30-8. IndiaMART. [Link]
-
Safety Data Sheet: Glycerol. Carl ROTH. [Link]
-
Physical Properties of Glycerine and its Solutions. American Cleaning Institute. [Link]
-
Glycerol. Wikipedia. [Link]
-
Glycerol. American Chemical Society. [Link]
-
Serinol 98% (2-Amino-1,3-propanediol). Seema Finechem Industry LLP. [Link]
Sources
- 1. Glycerol - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]
- 4. borregaard.com [borregaard.com]
- 5. seemafinechem.com [seemafinechem.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. US5998669A - Process for production of 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
- 13. seemafinechem.com [seemafinechem.com]
- 14. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. cloudfront.zoro.com [cloudfront.zoro.com]
